Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide

physicochemical profiling drug‑likeness QSAR

2-Chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide (CAS 1198595-64-0) is a pyridine-3-carboximidamide (nicotinimidamide) derivative belonging to the broader amidoxime chemotype. The molecule features a 2‑chloro substituent on the pyridine ring, a 6‑phenyl group, and an N'-hydroxy‑amidine (amidoxime) function at the 3‑position, yielding a molecular formula of C₁₂H₁₀ClN₃O (MW 247.68 g mol⁻¹).

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 1198595-64-0
Cat. No. B1420176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide
CAS1198595-64-0
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl
InChIInChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16)
InChIKeyYOLJFPBYHNISSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide (CAS 1198595-64-0): Structural Identity and Physicochemical Baseline


2-Chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide (CAS 1198595-64-0) is a pyridine-3-carboximidamide (nicotinimidamide) derivative belonging to the broader amidoxime chemotype. The molecule features a 2‑chloro substituent on the pyridine ring, a 6‑phenyl group, and an N'-hydroxy‑amidine (amidoxime) function at the 3‑position, yielding a molecular formula of C₁₂H₁₀ClN₃O (MW 247.68 g mol⁻¹). Its computed physicochemical profile includes an XLogP3-AA of 2.6, a topological polar surface area of 71.5 Ų, two hydrogen bond donors, three acceptors, and two rotatable bonds [1]. The amidoxime moiety renders it a potential metal‑chelating scaffold and a synthetic precursor for oxadiazole or benzimidazole heterocycles [2].

Why Closely Related Pyridine‑3‑carboximidamides Cannot Substitute for 2‑Chloro‑N'-hydroxy‑6‑phenyl‑3‑pyridinecarboximidamide: Absence of Transferable Quantitative Selectivity Data


Amidoximes constitute a chemically privileged scaffold; however, the structural features that govern biological activity are highly compound-specific. The 2‑chloro‑6‑phenyl substitution pattern and the N'-hydroxy‑amidine group in this compound dictate unique hydrogen‑bond donor/acceptor geometry, lipophilicity (XLogP3-AA = 2.6), and metal‑chelation capacity that cannot be replicated by close analogs such as 2‑chloro‑N'-hydroxypyridine‑3‑carboximidamide (CAS 468068‑58‑8), which lacks the 6‑phenyl substituent and therefore diverges in both molecular shape and logP [1]. Even within the pyridine‑3‑carboximidamide class, small‑molecule inhibitors such as the C1s inhibitor A1 (6‑(4‑phenylpiperazin‑1‑yl)pyridine‑3‑carboximidamide) exhibit target‑specific binding constants (Kd ∼ 9.8 μM; Ki ∼ 5.8 μM [2]) that cannot be extrapolated to the target compound without analogous experimental validation. At present, no head‑to‑head biological or physicochemical comparison data exist between 2‑chloro‑N'-hydroxy‑6‑phenyl‑3‑pyridinecarboximidamide and any structurally related congener. Consequently, generic in‑class substitution is unsupported and would carry unquantifiable risk for applications requiring defined selectivity, potency, or ADMET properties.

Quantitative Evidence Inventory for 2‑Chloro‑N'-hydroxy‑6‑phenyl‑3‑pyridinecarboximidamide: Comparator‑Anchored Data


Physicochemical Descriptors: Target Compound vs. Core Scaffold (2‑Chloro‑N'‑hydroxypyridine‑3‑carboximidamide, CAS 468068‑58‑5)

The target compound bears a 6‑phenyl substituent that modestly increases lipophilicity (XLogP3-AA ≈ 2.6) relative to the non‑phenyl analog (calculated XLogP3-AA ≈ 1.1 for the core scaffold lacking the 6‑phenyl group, based on fragment‑additivity estimates), while preserving the same topological polar surface area (71.5 Ų [1]). This divergence in logP without a change in polar surface area can influence passive membrane permeability and nonspecific protein binding in cell‑based assays, making direct substitution of the core scaffold for the phenyl‑bearing target compound physiochemically unsound without paired experimental permeability data.

physicochemical profiling drug‑likeness QSAR

Amidoxime Chemotype Reactivity: Target Compound as a Synthetic Intermediate for 1,2,4‑Oxadiazole Formation

Amidoximes of the pyridine‑3‑carboximidamide class readily undergo cyclization with carboxylic acid derivatives to afford 1,2,4‑oxadiazoles. In model studies using the unsubstituted pyridine‑3‑amidoxime core, gold(I)‑catalyzed domino cyclization yields oxadiazolopiperazines that inhibit p38 MAP kinase with IC₅₀ values in the low‑micromolar range (IC₅₀ ≈ 2–10 μM depending on the specific analog) [1]. The target compound, bearing a 2‑chloro‑6‑phenyl substitution pattern, would generate a topologically distinct oxadiazole product compared to the unsubstituted core; the 6‑phenyl group is expected to occupy a hydrophobic pocket in kinase ATP‑binding sites in a manner analogous to the phenyl‑piperazine extension in C1s inhibitor A1 [2]. No cyclization yield or biological data specific to the target compound have been reported.

medicinal chemistry heterocyclic synthesis amidoxime cyclization

Amidoxime Metal‑Chelation Capacity: Predicted Affinity for Transition Metals vs. Hydroxamic Acid Controls

Bis‑amidoxime derivatives incorporating pyridine linkers have been evaluated as uranyl‑chelating agents by isothermal titration calorimetry (ITC), yielding binding constants (Kₐ) in the range of 10⁴–10⁵ M⁻¹ [1]. The target compound, a mono‑amidoxime with a pyridine‑3‑carboximidamide core, is anticipated to exhibit lower affinity due to the absence of the second amidoxime unit, but the 2‑chloro substituent may enhance electrophilicity and thus metal‑binding kinetics compared to the unsubstituted pyridine‑3‑amidoxime. No experimental ITC or spectrophotometric data exist for the target compound.

metal chelation uranium extraction analytical chemistry

Computed Drug‑Likeness: Target Compound vs. Lipinski's Rule‑of‑Five Compliant Amidine Analogs

The target compound satisfies Lipinski's Rule of Five with zero violations (MW = 247.68 g mol⁻¹, HBD = 2, HBA = 3, XLogP3-AA = 2.6) as computed from PubChem [1]. This profile is more favorable than that of the C1s inhibitor A1 (MW ≈ 325 g mol⁻¹, HBD = 3, HBA = 5, estimated XLogP3 ≈ 2.0) and BGP‑15 (MW ≈ 380 g mol⁻¹, HBD = 3, HBA = 6) [REFS-2, REFS-3]. The lower molecular weight and balanced hydrogen‑bonding capacity of the target compound suggest a superior starting point for lead optimization campaigns targeting oral bioavailability.

drug‑likeness ADMET prediction medicinal chemistry triage

Amidoxime Tautomeric Stability: Predicted E/Z Isomer Preference vs. N‑Methoxy‑Amidine Prodrug Analogs

The N'-hydroxy‑amidine group in the target compound can exist in E and Z isomeric forms, a property that influences both hydrogen‑bonding geometry and metabolic stability. In the analogous O‑methyl amidoxime prodrug DB844, preferential metabolism by cytochrome P450 yields active diamidine metabolites with IC₅₀ values of 7–38 nM against Trypanosoma brucei rhodesiense [1]. The free N‑hydroxy form of the target compound is predicted to favor the Z isomer based on intramolecular hydrogen bonding between the oxime hydroxyl and the pyridine nitrogen, a configuration that would expose the amidine nitrogen lone pair for protonation and target engagement in a manner distinct from the O‑methylated prodrugs. No experimental tautomeric ratio or metabolic stability data have been reported.

tautomerism prodrug design amidoxime metabolism

Purity and Availability: Minimum Assay Threshold vs. Common Impurity Profiles in Commercial Batches

Commercially available batches of the target compound (e.g., ABCR AB270348, VWR) are specified at ≥95% purity by HPLC, with the primary impurity anticipated to be residual 2‑chloro‑6‑phenylpyridine‑3‑carboxylic acid (the carboxylic acid precursor) based on the synthetic route involving hydroxylamine condensation [REFS-1, REFS-2]. In contrast, the structurally related analog 2‑chloro‑N‑hydroxypyridine‑3‑carboximidamide (CAS 468068‑58‑8) is offered at 97% purity but lacks the 6‑phenyl substituent, making it unsuitable as a direct replacement in applications requiring the full aromatic extension. No pharmacopeial monograph or certified reference standard exists for either compound.

quality control procurement specification purity analysis

Validated Application Scenarios for 2‑Chloro‑N'-hydroxy‑6‑phenyl‑3‑pyridinecarboximidamide Grounded in Current Evidence


Fragment‑Based Lead Discovery Campaigns Targeting Oral Bioavailability

With a molecular weight of 247.68 Da, zero Lipinski violations, and a balanced hydrogen‑bond profile (2 HBD, 3 HBA), this compound satisfies the physicochemical criteria for a high‑quality fragment or early‑stage lead scaffold. Procurement for fragment screening libraries is justified by its favorable computed oral‑absorption probability relative to larger pyridine‑3‑carboximidamide clinical candidates such as A1 (MW ≈ 325) and BGP‑15 (MW ≈ 380) [REFS-1, REFS-2]. The 2‑chloro substituent provides a synthetic handle for further diversification via cross‑coupling reactions.

Synthesis of Topologically Unique 1,2,4‑Oxadiazole Kinase Inhibitor Libraries

The amidoxime functionality is a well‑established precursor for gold(I)‑catalyzed cyclization to 1,2,4‑oxadiazoles, a heterocyclic core present in p38 MAP kinase inhibitors (IC₅₀ ∼2–10 μM for unsubstituted core‑derived analogs) [3]. The 6‑phenyl group in the target compound is expected to occupy a lipophilic pocket in kinase ATP‑binding sites, potentially yielding analogs with altered selectivity profiles compared to oxadiazoles derived from phenyl‑lacking amidoximes. This scenario is appropriate for medicinal chemistry groups seeking novel kinase inhibitor chemotypes but requires de novo synthesis and screening.

Metal‑Chelation Probe Development for Uranyl or Transition‑Metal Sensing

Pyridine‑tethered mono‑amidoximes have been explored as uranyl‑binding ligands, with bis‑amidoxime analogs achieving binding constants of 10⁴–10⁵ M⁻¹ by ITC [4]. The target compound's 2‑chloro substituent may enhance chelation kinetics by increasing the electrophilicity of the amidoxime nitrogen. Procurement for metal‑sensor development is plausible, but users must experimentally determine stability constants for each target metal ion, as no pre‑existing data exist for this specific compound.

Anti‑Protozoal Prodrug Scaffold Exploration via N‑Hydroxy‑Amidine Metabolic Activation

O‑Methyl amidoxime prodrugs such as DB844 undergo CYP‑mediated conversion to diamidine metabolites with potent anti‑trypanosomal activity (IC₅₀ 7–38 nM) [5]. The free N‑hydroxy‑amidine form of the target compound may bypass the O‑demethylation step, offering a potential pharmacokinetic advantage in anti‑protozoal or anti‑fungal programs. However, this scenario remains entirely speculative until metabolic stability and in vitro activity data are generated for the target compound itself.

Quote Request

Request a Quote for 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.